>200-Fold Enhancement of Cytotoxicity vs. Aglycone Tomatidine in Prostate Cancer Cells
In a direct head-to-head study of structure-activity relationships, the IC50 value of α-tomatine against PC3 androgen-independent human prostate cancer cells was compared to that of its fully deglycosylated aglycone, tomatidine. α-Tomatine exhibited an IC50 of approximately 1.3 μM, while tomatidine had an IC50 of approximately 260 μM under identical cell culture conditions [1]. This represents a >200-fold increase in potency conferred by the intact lycotetraose side chain.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ~1.3 μM |
| Comparator Or Baseline | Tomatidine (aglycone): ~260 μM |
| Quantified Difference | >200-fold greater potency for α-tomatine |
| Conditions | PC3 human prostate cancer cells, MTT assay, 72h exposure [1] |
Why This Matters
This data directly refutes the idea that the aglycone is an equivalent alternative; procurement of the intact glycoalkaloid is essential for achieving the potent anti-proliferative effect required in prostate cancer research models.
- [1] Choi, S. H., Lee, S. U., Kim, K. H., Lee, H. J., Kim, H. J., Lee, I. S., ... & Friedman, M. (2012). Structure-activity relationships of α-, β(1)-, γ-, and δ-tomatine and tomatidine against human breast (MDA-MB-231), gastric (KATO-III), and prostate (PC3) cancer cells. *Journal of Agricultural and Food Chemistry*, *60*(15), 3891-3899. View Source
